

# Hsd17B13-IN-30: A Chemical Probe for the Therapeutic Target HSD17B13

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# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Hsd17B13-IN-30 (also known as INI-822), a potent and selective chemical probe for the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), given that genetic loss-of-function variants of HSD17B13 are associated with a reduced risk of progressing to more severe liver disease.[1][2][3] This guide details the biochemical and cellular activity of Hsd17B13-IN-30, summarizes key preclinical data, provides representative experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

### **Introduction to HSD17B13**

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[4][5] It belongs to the short-chain dehydrogenases/reductases (SDR) family and exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][6] Upregulation of HSD17B13 is observed in patients with NAFLD.[4][5] The protective effect of loss-of-function variants of HSD17B13 has spurred the development of inhibitors to pharmacologically mimic this protective phenotype.



## Hsd17B13-IN-30 (INI-822): A Potent and Selective Chemical Probe

**Hsd17B13-IN-30**, developed by Inipharm, is a potent, selective, and orally bioavailable small molecule inhibitor of HSD17B13.[7] It is the first small molecule inhibitor of HSD17B13 to advance to clinical development for fibrotic liver diseases, including NASH.[3][8]

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for Hsd17B13-IN-30.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Substrate	Source
IC50	< 0.1 µM Estradiol		MedChemExpress
Potency	Low nM	Multiple Substrates	Inipharm
Selectivity	>100-fold vs. other HSD17B family members	Not Specified	Inipharm[7]

Table 2: In Vitro Efficacy in a Human Liver-on-a-Chip Model

Concentration	Effect Biomarkers		Source
1 μΜ	Significant Decrease	αSMA, Collagen Type 1	Inipharm[7]
5 μΜ	Significant Decrease	αSMA, Collagen Type 1	Inipharm[7]
Not Specified	>40% Decrease	Fibrotic Proteins	Inipharm[7]

Table 3: Preclinical Pharmacokinetics



Species	Bioavailability	Clearance	Dosing Regimen Suitability	Source
Mice	Good	Low	Once Daily Oral	Inipharm[7]
Rats	Good	Low	Once Daily Oral	Inipharm[7]
Dogs	Good	Low	Once Daily Oral	Inipharm[7]

## **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the characterization of HSD17B13 inhibitors like **Hsd17B13-IN-30**.

## **HSD17B13** Enzymatic Inhibition Assay (Biochemical)

This protocol describes a representative method for determining the in vitro potency of an inhibitor against recombinant HSD17B13.

#### Materials:

- Recombinant human HSD17B13 protein
- β-estradiol (substrate)
- NAD+ (cofactor)
- Assay Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
- Hsd17B13-IN-30 (or other test inhibitor)
- NAD(P)H-Glo<sup>™</sup> Detection Reagent
- 384-well assay plates

#### Procedure:

Prepare serial dilutions of Hsd17B13-IN-30 in 100% DMSO.



- Add 80 nL of the diluted inhibitor to the wells of a 384-well plate.
- Prepare a substrate mix containing  $\beta$ -estradiol (final concentration, e.g., 12  $\mu$ M) and NAD+ (final concentration, e.g., 500  $\mu$ M) in assay buffer.
- Add 2 μL of the substrate mix to each well.
- Initiate the enzymatic reaction by adding 2 μL of recombinant HSD17B13 protein (final concentration, e.g., 30 nM) in assay buffer to each well.
- Incubate the plate in the dark at room temperature for 2 hours.
- Add 3 µL of NAD(P)H-Glo<sup>™</sup> Detection Reagent to each well.
- Incubate the plate in the dark for 1 hour at room temperature.
- · Measure luminescence using a plate reader.
- Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

## **Liver-on-a-Chip Model of NASH**

This protocol outlines a general procedure for evaluating the anti-fibrotic effects of **Hsd17B13-IN-30** in a human liver-on-a-chip system.

#### Materials:

- Microphysiological system (e.g., CNBio LC12)
- Primary human hepatocytes, Kupffer cells, and stellate cells
- High-fat culture medium
- Hsd17B13-IN-30
- Reagents for immunohistochemistry (e.g., antibodies against αSMA and Collagen Type 1)

#### Procedure:



- Establish a co-culture of primary human hepatocytes, Kupffer cells, and stellate cells in the microphysiological system.
- Induce a NASH-like phenotype by culturing the cells in a high-fat medium for a specified period (e.g., 20 days).
- Treat the cells with **Hsd17B13-IN-30** (e.g., at 1  $\mu$ M and 5  $\mu$ M) or vehicle control for a defined duration (e.g., 16 days).
- At the end of the treatment period, fix the cells and perform immunohistochemistry for fibrotic markers such as  $\alpha$ SMA and collagen type 1.
- Quantify the expression of these markers to assess the anti-fibrotic activity of the inhibitor.

### In Vivo Efficacy in a Rat Model of NASH

This protocol describes a representative in vivo study to assess the effects of **Hsd17B13-IN-30** on liver injury markers in a diet-induced model of NASH.

#### Materials:

- Male rats (e.g., Zucker obese or rats susceptible to diet-induced NASH)
- Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)
- Hsd17B13-IN-30
- Vehicle control
- Equipment for oral gavage, blood collection, and liver tissue harvesting
- Kits for measuring plasma ALT levels and hepatic phosphatidylcholines

#### Procedure:

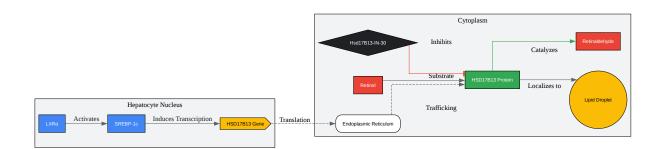
- Acclimatize the rats and then feed them a CDAA-HFD to induce a NASH phenotype.
- Once the disease phenotype is established, randomize the animals into treatment and vehicle control groups.



- Administer Hsd17B13-IN-30 or vehicle orally once daily for a specified duration (e.g., 3 weeks).
- · Monitor animal health and body weight throughout the study.
- At the end of the study, collect blood samples for the measurement of plasma ALT levels.
- Humanely euthanize the animals and harvest liver tissue for the analysis of hepatic phosphatidylcholine levels and other relevant biomarkers.
- Analyze the data to determine the effect of Hsd17B13-IN-30 on markers of liver injury and lipid metabolism.

### **Visualizations**

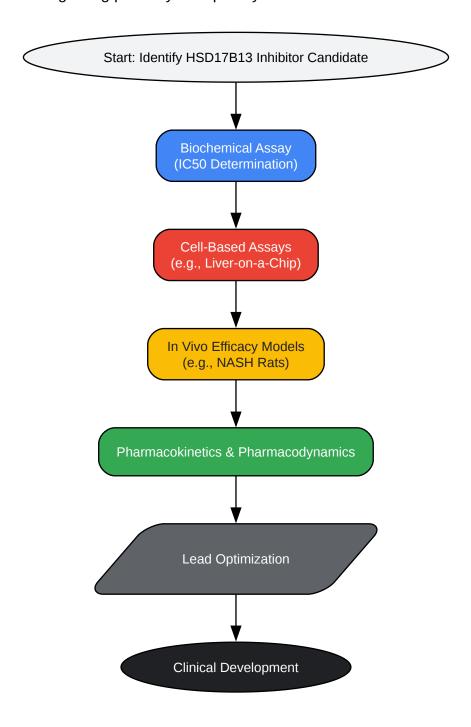
The following diagrams illustrate key pathways and workflows related to HSD17B13 and its inhibition.



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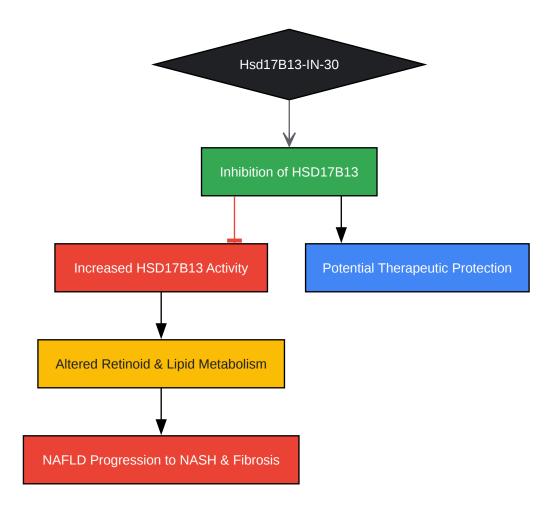
Caption: HSD17B13 signaling pathway in hepatocytes.



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Caption: Experimental workflow for HSD17B13 inhibitor characterization.





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Caption: Logical relationship of HSD17B13 inhibition in liver disease.

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